molecular formula C17H23NO3 B13339730 (S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one

(S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one

Katalognummer: B13339730
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: ZBJMIARPFFUBEU-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidinones. This compound is characterized by its unique structure, which includes a piperidin-2-one core substituted with a cyclopentyloxy and a methoxy group on the phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the functionalization of piperidines via visible-light-induced C(sp3)–H functionalizations using N-chlorosuccinimide as a chlorine source . Another approach involves the cascade Aza-Michael/Michael cyclization reaction to form spirobarbiturate piperidin-2-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C17H23NO3

Molekulargewicht

289.4 g/mol

IUPAC-Name

(5S)-5-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-2-one

InChI

InChI=1S/C17H23NO3/c1-20-15-8-6-12(13-7-9-17(19)18-11-13)10-16(15)21-14-4-2-3-5-14/h6,8,10,13-14H,2-5,7,9,11H2,1H3,(H,18,19)/t13-/m1/s1

InChI-Schlüssel

ZBJMIARPFFUBEU-CYBMUJFWSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)[C@@H]2CCC(=O)NC2)OC3CCCC3

Kanonische SMILES

COC1=C(C=C(C=C1)C2CCC(=O)NC2)OC3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.